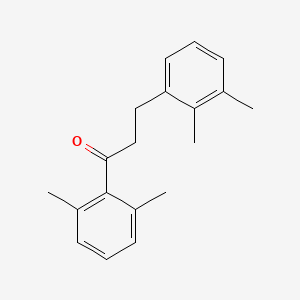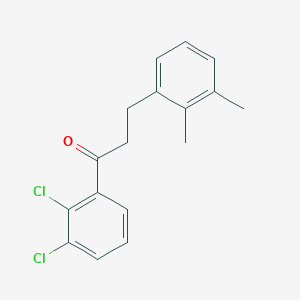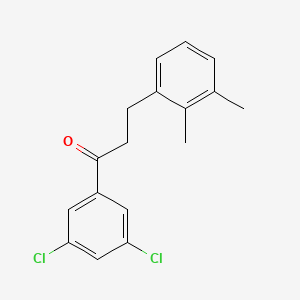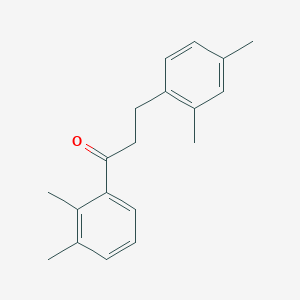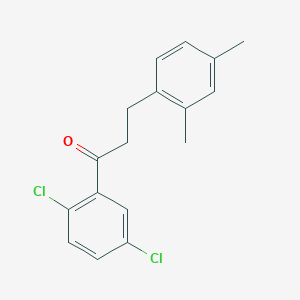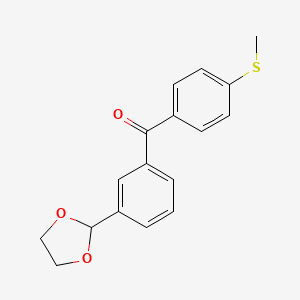
3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone” is a complex organic compound. The “1,3-Dioxolan-2-yl” part refers to a 1,3-dioxolane group, which is a type of acetal, a functional group characterized by two single-bonded oxygen atoms connected to the same carbon atom . The “4’-thiomethylbenzophenone” part suggests a benzophenone structure with a thiomethyl group attached. Benzophenones are often used in organic chemistry as photoinitiators, and a thiomethyl group is a methyl group attached to a sulfur atom.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane group and the thiomethyl group. The 1,3-dioxolane group could potentially undergo hydrolysis under acidic or basic conditions to yield a carbonyl compound and an alcohol . The thiomethyl group might be susceptible to oxidation.
Scientific Research Applications
Stereoselective Formation of Substituted 1,3-Dioxolanes
This compound plays a crucial role in the stereoselective formation of substituted 1,3-dioxolanes. This process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
Reagent for Wittig Olefinations
The compound is used as a reagent for Wittig olefinations, introducing a 1,3-dioxolane moiety . Wittig olefination is a popular method for the synthesis of alkenes from carbonyl compounds.
Preparation of Ratiometric Fluorescent Probe
It is applied as a reactant for the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione . This is particularly useful in biochemistry and medical research, where the detection and quantification of these amino acids are essential.
Synthesis of KN-93
The compound is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This has implications in neurological research, as calmodulin kinase II is involved in many cellular processes in the brain.
Preparation of Fluorinated Spirobenzofuran Piperidines
It is used for the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands . These ligands have potential applications in the treatment of various psychiatric disorders.
Synthesis of Antitumor Agents
The compound is used in the synthesis of antitumor agents . This could potentially lead to the development of new cancer treatments.
Regio-selective Preparation of Indole Derivatives
It is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives have a wide range of applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-21-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRMRSRSJRMBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645056 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-12-9 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


